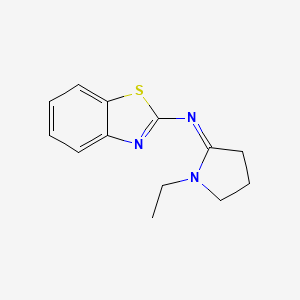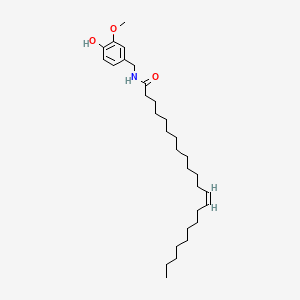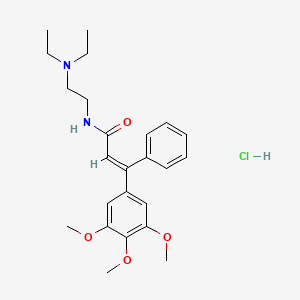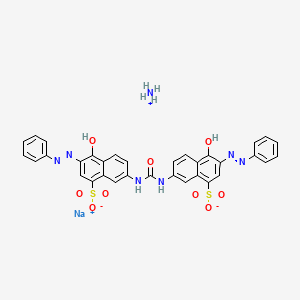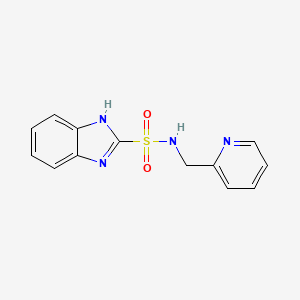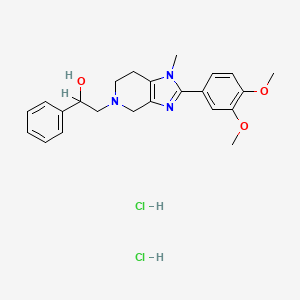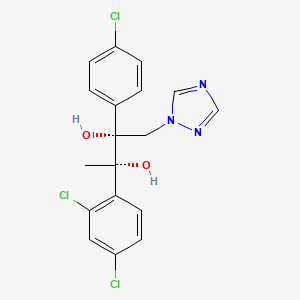
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The starting materials often include 2,3-butanediol and various chlorinated aromatic compounds. The synthesis may involve:
Nucleophilic substitution reactions: where the triazole ring is introduced.
Oxidation and reduction steps: to achieve the desired stereochemistry.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The triazole moiety is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biological studies.
Medicine
Antifungal and antibacterial agents: Triazole derivatives are often explored for their antimicrobial properties.
Drug development: The compound may be investigated for its potential therapeutic effects.
Industry
Agricultural chemicals: It can be used in the formulation of pesticides and herbicides.
Materials science: The compound may be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
The unique combination of chlorophenyl and dichlorophenyl groups in 2,3-Butanediol, 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- distinguishes it from other triazole derivatives. These structural features may confer enhanced biological activity and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
107680-15-9 |
|---|---|
Molecular Formula |
C18H16Cl3N3O2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(2R,3S)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-17(25,15-7-6-14(20)8-16(15)21)18(26,9-24-11-22-10-23-24)12-2-4-13(19)5-3-12/h2-8,10-11,25-26H,9H2,1H3/t17-,18-/m0/s1 |
InChI Key |
DNYCEXVCJFBDSF-ROUUACIJSA-N |
Isomeric SMILES |
C[C@](C1=C(C=C(C=C1)Cl)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


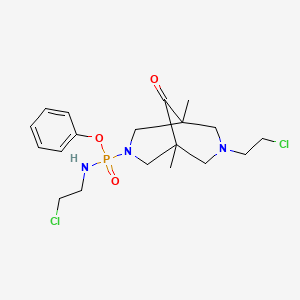



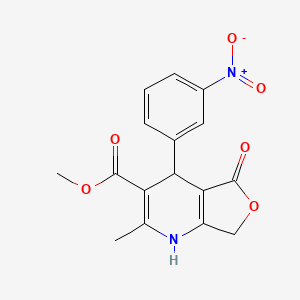

![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)

